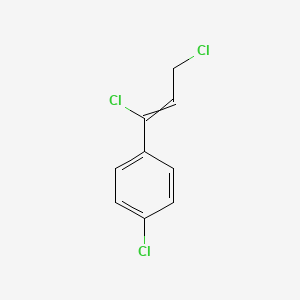![molecular formula C14H14N4O B14420244 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one CAS No. 85333-59-1](/img/structure/B14420244.png)
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features both imidazole and pyridazinone moieties The imidazole ring is known for its presence in many biologically active molecules, while the pyridazinone ring is often found in compounds with various pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one typically involves the formation of the imidazole ring followed by the construction of the pyridazinone ring. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with imidazole to form 4-[(1H-imidazol-1-yl)methyl]benzaldehyde. This intermediate is then reacted with hydrazine hydrate and an appropriate dicarbonyl compound to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Dihydropyridazines.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the pyridazinone ring may interact with other biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1H-Imidazol-1-yl)methyl]benzaldehyde: An intermediate in the synthesis of the target compound.
1H-Imidazole-4-methanol: A related imidazole derivative with different functional groups.
2-(Phenylmethyl)-1H-imidazole: Another imidazole derivative with a benzyl group.
Uniqueness
6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both imidazole and pyridazinone rings in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
85333-59-1 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
3-[4-(imidazol-1-ylmethyl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H14N4O/c19-14-6-5-13(16-17-14)12-3-1-11(2-4-12)9-18-8-7-15-10-18/h1-4,7-8,10H,5-6,9H2,(H,17,19) |
Clé InChI |
RJMQFLSYEMLGFB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NN=C1C2=CC=C(C=C2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


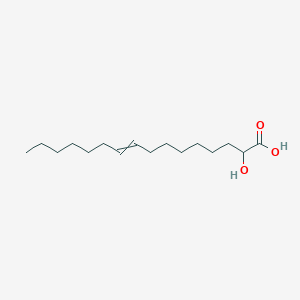
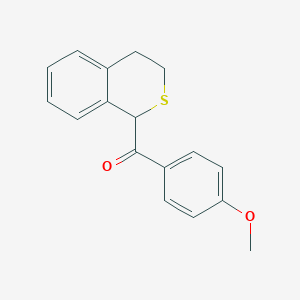
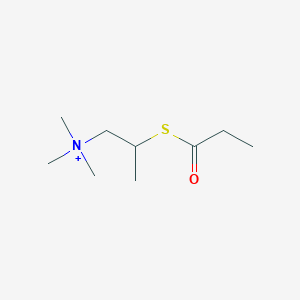
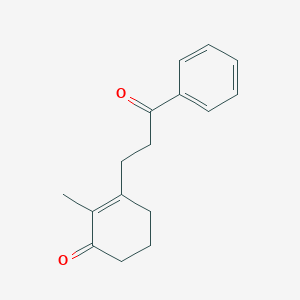

![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
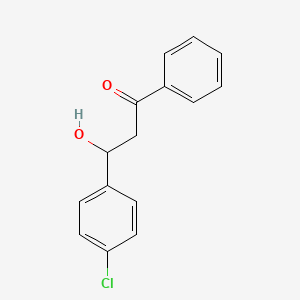

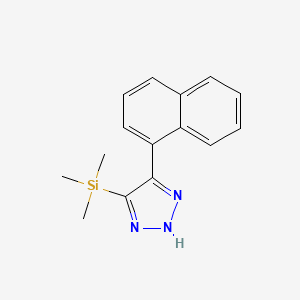
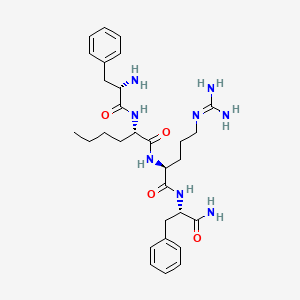


![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
